N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide
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Overview
Description
N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C11H8IN3O2 and a molecular weight of 341.11 g/mol . This compound is characterized by the presence of an iodo group attached to a pyrimidine ring, which is further connected to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide typically involves the iodination of a pyrimidine derivative followed by the coupling of the iodinated pyrimidine with benzamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the iodo group or reduction of the pyrimidine ring.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodo group can yield various substituted pyrimidine derivatives .
Scientific Research Applications
N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Similar structure but different substitution pattern on the pyrimidine ring.
N-(1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Contains additional hydroxyl groups and a tetrahydrofuran ring.
Uniqueness
N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the iodo group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .
Properties
CAS No. |
667411-75-8 |
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Molecular Formula |
C11H8IN3O2 |
Molecular Weight |
341.10 g/mol |
IUPAC Name |
N-(5-iodo-6-oxo-1H-pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C11H8IN3O2/c12-8-6-13-11(15-10(8)17)14-9(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
ZBRDVNKTPJXKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C(=O)N2)I |
Origin of Product |
United States |
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